Niguldipine hydrochloride, (+/-)-

Description

Properties

IUPAC Name |

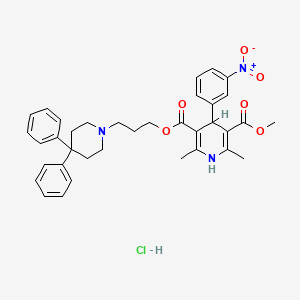

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Niguldipine hydrochloride

An In-depth Technical Guide to the Mechanism of Action of Niguldipine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Niguldipine hydrochloride is a third-generation dihydropyridine derivative that has garnered significant interest within the scientific community due to its distinctive dual mechanism of action.[][2][3] Unlike many of its class, Niguldipine functions not only as a potent L-type calcium channel blocker but also as a highly selective alpha-1A adrenergic receptor antagonist.[4][5] This technical guide provides a comprehensive exploration of Niguldipine's molecular interactions, physiological consequences, and the experimental methodologies used to validate its activity. We will delve into the stereoselective properties of its enantiomers, present quantitative binding affinity data, and detail the protocols for key validation assays, offering a robust resource for professionals in pharmacology and drug development.

Molecular Profile and Stereochemistry of Niguldipine

Niguldipine hydrochloride is chemically identified as 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate hydrochloride.[4][6] Its structure contains a chiral center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (+)-Niguldipine and (-)-Niguldipine. This stereochemistry is pivotal, as the enantiomers exhibit marked differences in their affinity and potency for their molecular targets.[4]

The (+)-enantiomer is the primary driver of the potent L-type calcium channel blockade, while both enantiomers interact with alpha-1 adrenoceptors, albeit with different subtype selectivities.[4] This stereoselectivity is a critical consideration in both its therapeutic application and in the design of experiments to probe its function.

Primary Mechanism: L-Type Calcium Channel Blockade

The principal mechanism of action for Niguldipine, characteristic of the dihydropyridine class, is the blockade of voltage-gated L-type calcium channels (Cav1.2).[7][8] These channels are fundamental to the process of excitation-contraction coupling in cardiac and vascular smooth muscle cells.[9][10]

Molecular Interaction

Upon depolarization of the cell membrane, L-type calcium channels open, permitting an influx of extracellular Ca²⁺ ions. This influx triggers a further release of Ca²⁺ from the sarcoplasmic reticulum, leading to muscle contraction.[11] Niguldipine exerts its effect by binding with high affinity to the dihydropyridine receptor site on the α1 subunit of the L-type calcium channel.[4][8] This binding stabilizes the channel in an inactivated state, thereby inhibiting the transmembrane influx of calcium ions.[12][13] The resulting decrease in intracellular Ca²⁺ concentration leads to the relaxation of vascular smooth muscle.

Physiological Consequences

The blockade of L-type calcium channels in the smooth muscle of peripheral arterioles is the primary driver of Niguldipine's potent antihypertensive effect.[14] The resulting vasodilation reduces systemic vascular resistance, leading to a decrease in blood pressure.[13][14] In coronary arteries, this vasodilation improves oxygen delivery to the myocardium, underpinning its utility in treating angina.[12] While Niguldipine is a potent L-type channel blocker, it has also been shown to inhibit T-type calcium channels at higher concentrations.[7]

Quantitative Binding and Inhibition Data

The affinity of Niguldipine's enantiomers for L-type calcium channels has been quantified through radioligand binding assays. The data highlights the superior potency of the (+)-enantiomer.[4]

| Compound | Tissue/Preparation | Parameter | Value | Reference |

| (+)-Niguldipine | Guinea-pig heart | Ki | 45 pmol/L | [4] |

| (+)-Niguldipine | Guinea-pig skeletal muscle | Ki | 85 pmol/L | [4] |

| (+)-Niguldipine | Guinea-pig brain | Ki | 140 pmol/L | [4] |

| (-)-Niguldipine | L-type Ca²⁺ Channels | Potency vs (+) | ~40x less potent | [4] |

| Niguldipine | L-type Ca²⁺ Channels | IC₅₀ | 75 nmol/L | [7] |

| Niguldipine | T-type Ca²⁺ Channels | IC₅₀ | 244 nmol/L | [7] |

Signaling Pathway: L-Type Ca²⁺ Channel Blockade

Caption: Niguldipine blocks L-type Ca²⁺ channels, inhibiting Ca²⁺ influx and causing vasodilation.

Secondary Mechanism: Alpha-1 Adrenergic Receptor Antagonism

A key differentiator for Niguldipine is its potent and selective antagonism of alpha-1 (α1) adrenergic receptors.[2][15][16] These G-protein coupled receptors are primary mediators of vasoconstriction induced by catecholamines like norepinephrine.[17][18]

Molecular Interaction and Subtype Selectivity

Norepinephrine released from sympathetic nerve terminals binds to α1-adrenoceptors on vascular smooth muscle, activating a signaling cascade that leads to vasoconstriction.[18] Niguldipine competitively blocks this binding.[17] Crucially, the (+)-enantiomer of Niguldipine demonstrates remarkable selectivity for the α1A-adrenoceptor subtype over the α1B subtype.[4] This subtype selectivity is significant, as α1A-adrenoceptors are believed to play a major role in regulating vascular tone and blood pressure.

Physiological Consequences

By blocking α1-adrenoceptors, Niguldipine prevents norepinephrine-mediated vasoconstriction, complementing the vasodilation achieved through calcium channel blockade.[17] This dual action provides a more comprehensive mechanism for blood pressure reduction. Studies have shown that Niguldipine can effectively discriminate between the second messenger responses mediated by different α1-adrenoceptor subtypes.[19][20]

Quantitative Binding Affinity Data

Radioligand binding studies have elucidated the high affinity and selectivity of (+)-Niguldipine for the α1A-adrenoceptor subtype.[4]

| Compound | Receptor Subtype | Preparation | Parameter | Value | Reference |

| (+)-Niguldipine | α1A-adrenoceptor | Rat brain cortex | Ki | 52 pmol/L | [4] |

| (+)-Niguldipine | α1B-adrenoceptor | Rat brain cortex | Ki | 200-600x lower affinity | [4] |

| (-)-Niguldipine | α1A-adrenoceptor | Rat brain cortex | Potency vs (+) | >40x less potent | [4] |

| (-)-Niguldipine | α1B-adrenoceptor | Liver cell membranes | Ki | 58 nmol/L | [4] |

Signaling Pathway: Alpha-1 Adrenoceptor Antagonism

Caption: Niguldipine antagonizes α1-adrenoceptors, blocking norepinephrine-induced vasoconstriction.

Experimental Validation and Methodologies

The dual mechanism of Niguldipine has been characterized using a combination of well-established pharmacological assays. Below are representative protocols for determining its affinity and functional effects on its primary targets.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[21][22]

Objective: To determine the Ki of (+)-Niguldipine for the α1A-adrenoceptor.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex for α1A-adrenoceptors) in a suitable buffer and prepare a membrane fraction via centrifugation.[4]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1-adrenoceptors), and a range of concentrations of unlabeled Niguldipine.[4][23]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. This is typically done at room temperature for 60-90 minutes.[23]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[21]

-

Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of Niguldipine to generate a competition curve. The IC₅₀ (concentration of Niguldipine that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells, providing functional validation of channel blockade.[11][24]

Objective: To measure the inhibitory effect of Niguldipine on L-type Ca²⁺ channel currents (ICa).

Methodology:

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., primary cardiomyocytes or a suitable cell line) on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier (to enhance the signal and block K⁺ channels) and blockers for Na⁺ and K⁺ channels to isolate ICa.[24]

-

Giga-seal Formation: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single cell.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the cell's membrane potential.

-

Voltage Protocol: Apply a voltage-clamp protocol to elicit L-type Ca²⁺ currents. For example, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing steps to a range of positive potentials (e.g., -40 mV to +50 mV).[24]

-

Drug Application: After establishing a stable baseline recording of ICa, perfuse the chamber with the external solution containing a known concentration of Niguldipine.

-

Data Acquisition and Analysis: Record the currents before, during, and after drug application (washout). Measure the peak inward current at each voltage step. The percentage of current inhibition is calculated to determine the effect of Niguldipine. An IC₅₀ can be determined by applying multiple concentrations.

Caption: Workflow for whole-cell patch-clamp electrophysiology to measure Ca²⁺ channel inhibition.

Conclusion

Niguldipine hydrochloride presents a compelling pharmacological profile characterized by a potent, stereoselective dual mechanism of action. It combines high-affinity blockade of L-type calcium channels with selective antagonism of α1A-adrenergic receptors. This multifaceted approach to inducing vasodilation and reducing blood pressure distinguishes it from other dihydropyridines. For researchers and drug development professionals, a thorough understanding of this dual mechanism, supported by robust quantitative data from binding and functional assays, is essential for exploring its full therapeutic potential and for the rational design of next-generation cardiovascular agents.

References

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. [Link]

-

National Center for Biotechnology Information. (n.d.). Niguldipine hydrochloride. PubChem Compound Summary for CID 16219720. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). S(+)-niguldipine activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

Amsbio. (n.d.). Niguldipine hydrochloride. Retrieved from [Link]

-

Godfraind, T. (2017). Standardized protocol for measuring the effect of Ca2+ channel blocker on Ca2+ channel current. Figshare. [Link]

-

Kenny, B. A., & Kendall, D. A. (1991). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 103(4), 2033–2038. [Link]

-

National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem Compound Summary for CID 60602. Retrieved from [Link]

-

Wikipedia. (n.d.). Niguldipine. Retrieved from [Link]

-

Knorr, A., & Garthoff, B. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology, 12 Suppl 5, S29-S34. [Link]

-

Sperelakis, N. (1987). Electrophysiology of calcium antagonists. Journal of Molecular and Cellular Cardiology, 19 Suppl 2, 19-47. [Link]

-

Kenny, B. A., & Kendall, D. A. (1991). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. PubMed. [Link]

-

Barczi, A., et al. (2018). Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. PLoS One, 13(12), e0207603. [Link]

-

Patsnap. (2024). What is the mechanism of Nicardipine Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha-1 blocker. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Alpha blockers. Retrieved from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niguldipine - Wikipedia [en.wikipedia.org]

- 6. Niguldipine hydrochloride | C36H40ClN3O6 | CID 16219720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 11. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. amsbio.com [amsbio.com]

- 16. scbt.com [scbt.com]

- 17. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 18. Alpha blockers - Mayo Clinic [mayoclinic.org]

- 19. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. S(+)-niguldipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of (+/-)-Niguldipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of (+/-)-Niguldipine hydrochloride, a potent L-type calcium channel blocker and α1-adrenergic receptor antagonist.[][2][3] Drawing from established synthetic methodologies and advanced analytical techniques, this document serves as an in-depth resource for researchers in medicinal chemistry and drug development. We will delve into the strategic chemical transformations required to construct this complex molecule and the rigorous analytical methods necessary to confirm its identity, purity, and structural integrity.

Introduction to Niguldipine

Niguldipine is a dihydropyridine derivative recognized for its dual antagonism of L-type calcium channels and α1-adrenoceptors.[4] Its intricate molecular architecture, featuring a 1,4-dihydropyridine core asymmetrically substituted with a 3-nitrophenyl group and a side chain containing a 4,4-diphenylpiperidine moiety, presents a compelling synthetic challenge.[5][6] The hydrochloride salt form enhances its solubility and suitability for pharmaceutical applications.[7] This guide will elucidate a viable synthetic pathway and the requisite characterization protocols to ensure the production of high-purity (+/-)-Niguldipine hydrochloride for research and development purposes.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Niguldipine hydrochloride is most effectively approached through a convergent strategy culminating in the well-established Hantzsch pyridine synthesis.[4][8][9] This multicomponent reaction provides an efficient means to construct the central 1,4-dihydropyridine ring.

Our retrosynthetic analysis deconstructs the target molecule into three key precursors:

-

3-Nitrobenzaldehyde: Provides the C4-substituent of the dihydropyridine ring.

-

Methyl 3-aminocrotonate: Serves as one of the β-dicarbonyl components and the nitrogen source for the dihydropyridine ring.

-

3-(4,4-Diphenyl-1-piperidinyl)propyl acetoacetate: The second β-dicarbonyl component, introducing the complex side chain responsible for part of Niguldipine's pharmacological profile.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of (+/-)-Niguldipine hydrochloride.

Part 1: Synthesis of Precursors

Synthesis of 3-Nitrobenzaldehyde

3-Nitrobenzaldehyde is a readily available starting material but can also be synthesized in the laboratory via the nitration of benzaldehyde.

Protocol:

-

Preparation of Nitrating Mixture: In a flask immersed in an ice bath, cautiously add 45 mL of fuming nitric acid to 89 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Slowly add 10.6 g of benzaldehyde to the nitrating mixture, ensuring the temperature does not exceed 15°C.

-

Reaction Quenching: After the addition is complete, allow the mixture to stir at room temperature overnight. Pour the reaction mixture over crushed ice.

-

Workup: Separate the oily layer and wash it with water, followed by a dilute sodium bicarbonate solution.

-

Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a toluene/petroleum ether mixture to yield the desired 3-nitrobenzaldehyde.[5]

Synthesis of Methyl 3-aminocrotonate

This enamine is a crucial component for the Hantzsch synthesis and is prepared from methyl acetoacetate and ammonia.

Protocol:

-

Ammonolysis: In a reactor cooled to 0-10°C, charge 25 kg of methyl acetoacetate and 20 kg of methanol.

-

Reaction: Slowly bubble ammonia gas through the solution with continuous stirring until a white precipitate forms.

-

Crystallization: Allow the mixture to stand overnight under refrigeration.

-

Isolation and Purification: Collect the white crystals by centrifugation. The crude product can be further purified by recrystallization from hot methanol to yield pure methyl 3-aminocrotonate.

Synthesis of 3-(4,4-Diphenyl-1-piperidinyl)propyl acetoacetate

This precursor is synthesized in a two-step process starting from 4,4-diphenylpiperidine and 3-chloropropanol, followed by esterification.

Step 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol

-

Alkylation: In a suitable solvent such as dimethylformamide (DMF), combine 4,4-diphenylpiperidine, 3-chloro-1-propanol, and a non-nucleophilic base like potassium carbonate.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(4,4-diphenyl-1-piperidinyl)propyl acetoacetate

-

Esterification: React 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol with diketene in an appropriate solvent. This reaction is often carried out at room temperature.[9]

-

Purification: The resulting 3-(4,4-diphenyl-1-piperidinyl)propyl acetoacetate is typically purified by column chromatography to yield the final precursor as an oil.

Part 2: Hantzsch Pyridine Synthesis of (+/-)-Niguldipine

The core of the synthesis involves the condensation of the three precursors in a one-pot reaction.

Caption: Hantzsch condensation for the synthesis of the Niguldipine core.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 3-(4,4-diphenyl-1-piperidinyl)propyl acetoacetate in a suitable alcohol solvent, such as ethanol or isopropanol.

-

Condensation: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within several hours.[4]

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude Niguldipine free base will precipitate out.

-

Purification: Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure free base.

Part 3: Formation of (+/-)-Niguldipine Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt to improve its physicochemical properties.

Protocol:

-

Dissolution: Dissolve the purified Niguldipine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a slight excess of a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent used for precipitation, and dry under vacuum to yield (+/-)-Niguldipine hydrochloride as a crystalline solid.[10]

Part 4: Characterization of (+/-)-Niguldipine Hydrochloride

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₆H₃₉N₃O₆ · HCl[2] |

| Molecular Weight | 646.17 g/mol [] |

| Appearance | Yellow Crystalline Solid[] |

| Purity (by HPLC) | ≥98%[4] |

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The ¹H NMR spectrum of Niguldipine hydrochloride is expected to show characteristic signals for the aromatic protons of the 3-nitrophenyl and diphenylpiperidine moieties, the protons of the dihydropyridine ring, the methyl groups, and the aliphatic protons of the propyl chain and piperidine ring. Approximate chemical shifts can be predicted based on the electronic environment of the protons.[11]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals to identify include those for the carbonyl carbons of the ester groups, the carbons of the aromatic rings, and the sp³-hybridized carbons of the dihydropyridine ring and the side chain.[12]

4.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Niguldipine hydrochloride, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base. Fragmentation analysis can provide further structural confirmation, with characteristic losses of the side chain and fragments from the dihydropyridine ring.[13][14]

4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (dihydropyridine) | ~3300-3400 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=O stretch (ester) | ~1680-1700[15] |

| C=C stretch (aromatic/dihydropyridine) | ~1600-1650 |

| N-O stretch (nitro group) | ~1520 and ~1350 |

| C-O stretch (ester) | ~1200-1300 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized Niguldipine hydrochloride. A reverse-phase method is typically employed.

Illustrative HPLC Method:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[16]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).[16][17]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where Niguldipine exhibits strong absorbance (e.g., 238 nm or 354 nm).[4][17]

-

Column Temperature: Ambient or controlled (e.g., 30°C)

The chromatogram of a pure sample should exhibit a single major peak at a specific retention time. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Conclusion

This technical guide has outlined a robust and well-precedented synthetic route to (+/-)-Niguldipine hydrochloride, commencing from readily accessible starting materials and culminating in the powerful Hantzsch 1,4-dihydropyridine synthesis. The described protocols for the synthesis of key precursors and the final condensation and salt formation steps provide a clear and actionable pathway for laboratory-scale production.

Furthermore, the comprehensive characterization plan, incorporating a suite of spectroscopic and chromatographic techniques, establishes a rigorous framework for verifying the identity, purity, and structural integrity of the final product. The successful synthesis and thorough characterization of (+/-)-Niguldipine hydrochloride are critical for its advancement in preclinical and clinical research. This guide serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutic agents.

References

Sources

- 2. scbt.com [scbt.com]

- 3. (R,S)-Niguldipine HCl - 2BScientific [2bscientific.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Niguldipine - Wikipedia [en.wikipedia.org]

- 6. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubilization of nicardipine hydrochloride via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 14. Research of Dehydroaromatization Reactions in the Mass Spectrometric Fragmentation of Dipine Drugs [zpxb.xml-journal.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacological Profile of Niguldipine Hydrochloride: An In-depth Technical Guide for Researchers

Abstract

Niguldipine hydrochloride is a dihydropyridine derivative that exhibits a unique pharmacological profile, acting as both a potent L-type and T-type calcium channel blocker and a high-affinity α1-adrenergic receptor antagonist. This dual mechanism of action confers significant vasodilatory and antihypertensive effects. This technical guide provides a comprehensive overview of the pharmacological properties of Niguldipine hydrochloride, intended for researchers, scientists, and drug development professionals. The document delves into its mechanism of action, stereoselectivity, and the detailed experimental protocols for its characterization, including electrophysiological and radioligand binding assays. Furthermore, it summarizes key preclinical and clinical findings related to its efficacy and safety in the management of hypertension.

Introduction: A Dual-Acting Antihypertensive Agent

Niguldipine hydrochloride is a second-generation dihydropyridine calcium channel blocker with a distinguishing characteristic: its potent antagonism of α1-adrenergic receptors.[1] Unlike many other calcium channel blockers that primarily induce vasodilation through the inhibition of calcium influx into vascular smooth muscle, Niguldipine's additional α1-adrenoceptor blockade contributes to its robust antihypertensive effects by inhibiting norepinephrine-induced vasoconstriction. This dual pharmacology presents a compelling profile for the management of hypertension. The hydrochloride salt form enhances its solubility for formulation and administration.[2] This guide will provide an in-depth exploration of the scientific principles and experimental methodologies used to elucidate the pharmacological profile of this intriguing compound.

Chemical and Physical Properties

Niguldipine hydrochloride is a chiral molecule, and its activity is stereospecific. The (+)-enantiomer is significantly more potent in its calcium channel blocking activity.

| Property | Value |

| Chemical Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

| Molecular Formula | C36H40ClN3O6 |

| Molecular Weight | 646.2 g/mol |

| Appearance | Yellow Crystalline Solid |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action: A Two-Pronged Approach to Vasodilation

Niguldipine hydrochloride's antihypertensive efficacy stems from its ability to modulate two critical pathways involved in the regulation of vascular tone.

Calcium Channel Blockade

As a dihydropyridine, Niguldipine binds to the α1 subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cell, a critical step for the initiation of muscle contraction. By reducing intracellular calcium concentrations, Niguldipine promotes smooth muscle relaxation, leading to vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[3]

Notably, Niguldipine also demonstrates inhibitory effects on T-type calcium channels.[4] This distinguishes it from many other dihydropyridines and may contribute to its specific therapeutic effects, as T-type calcium channels are implicated in various physiological and pathophysiological processes, including heart rate regulation and neuronal activity.

α1-Adrenergic Receptor Antagonism

In addition to its calcium channel blocking properties, Niguldipine is a potent and selective antagonist of α1A-adrenergic receptors.[5] These receptors are located on vascular smooth muscle and are activated by the neurotransmitter norepinephrine, leading to vasoconstriction. By blocking these receptors, Niguldipine inhibits the vasoconstrictor effects of the sympathetic nervous system, further contributing to vasodilation and blood pressure reduction.

Caption: Dual mechanism of action of Niguldipine hydrochloride.

Experimental Characterization: Unraveling the Pharmacological Profile

A thorough understanding of Niguldipine's pharmacological profile requires a combination of in vitro and in vivo experimental techniques.

In Vitro Electrophysiology: Patch-Clamp Analysis

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function with high temporal and voltage resolution.

-

Cell Preparation:

-

Isolate ventricular myocytes from guinea pigs or use a suitable cell line (e.g., HEK293) stably expressing the desired calcium channel subunits.

-

For primary myocytes, enzymatic digestion using collagenase and protease is a standard method.

-

-

Solutions:

-

External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium channels, isolating the calcium currents.

-

-

Recording Configuration:

-

Establish a whole-cell patch-clamp configuration.

-

Maintain a holding potential of -80 mV.

-

-

Voltage Protocol to Isolate L-type and T-type Currents:

-

To elicit T-type currents: From a holding potential of -90 mV, apply depolarizing steps in 10 mV increments from -70 mV to +50 mV. The use of a hyperpolarized holding potential removes steady-state inactivation of T-type channels.

-

To elicit L-type currents: From a holding potential of -40 mV (to inactivate T-type channels), apply depolarizing steps in 10 mV increments from -30 mV to +60 mV.

-

-

Niguldipine Application:

-

Prepare stock solutions of Niguldipine hydrochloride in DMSO and dilute to the final desired concentrations in the external solution.

-

Perfuse the cells with the Niguldipine-containing external solution.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after Niguldipine application.

-

Construct current-voltage (I-V) relationships.

-

Generate concentration-response curves to determine the IC50 value for the inhibition of each channel type.

-

Caption: Workflow for patch-clamp analysis of Niguldipine.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor target.

-

Membrane Preparation:

-

Homogenize tissues known to express α1-adrenoceptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Membrane preparation + [3H]-Prazosin (a specific α1-adrenoceptor antagonist radioligand) + assay buffer.

-

Non-specific Binding: Membrane preparation + [3H]-Prazosin + a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine).

-

Competition: Membrane preparation + [3H]-Prazosin + increasing concentrations of unlabeled Niguldipine hydrochloride.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]-Prazosin binding against the logarithm of the Niguldipine concentration.

-

Determine the IC50 value (the concentration of Niguldipine that inhibits 50% of specific [3H]-Prazosin binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | (+)-Niguldipine | (-)-Niguldipine | Reference |

| Ki for L-type Ca²⁺ Channel (skeletal muscle) | 85 pM | ~3.4 nM | [3] |

| Ki for L-type Ca²⁺ Channel (brain) | 140 pM | ~5.6 nM | [3] |

| Ki for L-type Ca²⁺ Channel (heart) | 45 pM | ~1.8 nM | [3] |

| Ki for α1A-adrenoceptor ([3H]prazosin competition) | 52 pM | >2.08 nM | [3] |

| IC50 for T-type Ca²⁺ current | 0.18 µM (racemic) | - | [4] |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for Niguldipine in humans is not extensively published. However, based on preclinical studies and data from structurally related dihydropyridines, the following characteristics can be anticipated:

-

Absorption: Likely to be well-absorbed after oral administration.

-

Distribution: Expected to have a large volume of distribution due to its lipophilic nature.

-

Metabolism: Extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, is a hallmark of dihydropyridines.

-

Excretion: Metabolites are primarily excreted in the urine and feces.

Preclinical studies in dogs have shown that oral administration of Niguldipine hydrochloride (0.3 mg/kg) results in a marked and persistent decrease in blood pressure.[6]

Preclinical and Clinical Efficacy in Hypertension

Preclinical studies in animal models of hypertension have demonstrated the potent antihypertensive effects of Niguldipine hydrochloride. In renal hypertensive dogs, long-term oral administration led to a sustained reduction in blood pressure.[6]

Clinical trial data for Niguldipine is limited in the public domain. However, the broader class of dihydropyridine calcium channel blockers is well-established as a first-line treatment for hypertension. Clinical trials with other dihydropyridines, such as nifedipine and amlodipine, have consistently shown their efficacy in lowering blood pressure and reducing cardiovascular events.[7]

Off-Target Profile and Safety Considerations

While the primary targets of Niguldipine are calcium channels and α1-adrenergic receptors, a comprehensive understanding of its off-target interactions is crucial for a complete safety assessment. In silico and in vitro off-target screening against a panel of receptors, ion channels, and enzymes is a standard practice in drug development to identify potential liabilities. For a compound like Niguldipine, such a panel would typically include other G-protein coupled receptors, ion channels, and key metabolic enzymes to assess its selectivity and predict potential side effects.

Conclusion

Niguldipine hydrochloride possesses a unique and compelling pharmacological profile characterized by its dual action as a potent calcium channel blocker and an α1-adrenergic receptor antagonist. This combination of mechanisms leads to effective vasodilation and a robust reduction in blood pressure. The detailed experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of Niguldipine and similar compounds. While further clinical data would be beneficial to fully delineate its therapeutic potential and safety profile in humans, the existing preclinical and in vitro evidence strongly supports its utility as an antihypertensive agent.

References

- BenchChem. (2023). Application Notes and Protocols for Neldazosin Radioligand Binding Assay. BenchChem.

- Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv, 420(3-4), 410–412.

- Cayman Chemical. (n.d.). Niguldipine (hydrochloride). Cayman Chemical.

- Galli, G., Taylor, E., & Shiels, H. A. (2007). Isolation of L-type Ca 2 current (ICa).

- Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145.

- Knorr, A., & Garthoff, B. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of cardiovascular pharmacology, 12 Suppl 4, S39-43.

- Graham, R. K., Hess, H. J., & Homcy, C. J. (1982). Competition by various agonists and antagonists to [3Hlprazosin binding to a-adrenergic binding sites.

- Seki, T., Takenaka, T., Takenaka, F., & Maeno, H. (1987). Absorption, distribution and excretion of nilvadipine, a new dihydropyridine calcium antagonist, in rats and dogs. Xenobiotica, 17(11), 1341–1349.

- Wikipedia. (2023). Niguldipine. Wikipedia.

- Skar, M., & Tønnesen, T. (1985). Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. European journal of pharmacology, 113(2), 251–260.

- Pasanen, M., & Pelkonen, O. (1988). The expression of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of physiology, 400, 493–510.

- Summers, R. J., & McMartin, L. R. (1985). The Characteristics of Low and High Affinity [3H]-prazosin Binding to Membranes From Rat Renal Cortex. Clinical and experimental pharmacology & physiology, 12(3), 231–241.

- Wang, L., et al. (2022). In silico off-target profiling for enhanced drug safety assessment.

- Claycomb, W. C., et al. (2004). Voltage and Calcium Dual Channel Optical Mapping of Cultured HL-1 Atrial Myocyte Monolayer. Journal of Molecular and Cellular Cardiology, 36(1), 111-119.

- Williams, B., et al. (2022). Most Recent Trials and Advances in Hypertension. European Cardiology Review, 17, e23.

- Whalen, K. (2019). Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs. Lippincott Williams & Wilkins.

- National Institute for Health and Care Excellence. (2019). Hypertension in adults: diagnosis and management. NICE guideline [NG136].

- Zhang, Y., et al. (2018). The protocol of competitive binding assay.

- Glossmann, H., & Striessnig, J. (1988). Structure and pharmacology of voltage-dependent calcium channels. Reviews of physiology, biochemistry and pharmacology, 111, 1–105.

- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.

- Thoracic Key. (2023). The future of hypertension pharmacotherapy: Ongoing and future clinical trials for hypertension. Thoracic Key.

- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.

- Gaulton, A., et al. (2020). Systematic analysis of protein targets associated with adverse events of drugs from clinical trials and post-marketing reports. UCL Discovery.

- Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. (2022).

- Jamerson, K., et al. (2008). The First Hypertension Trial Comparing the Effects of Two Fixed-Dose Combination Therapy Regimens on Cardiovascular Events. The Journal of Clinical Hypertension, 10(11), 833-839. 10(11), 833-839.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of nisoldipine. I. Absorption, concentration in plasma, and excretion after single administration of [14C]nisoldipine in rats, dogs, monkey, and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The First Hypertension Trial Comparing the Effects of Two Fixed‐Dose Combination Therapy Regimens on Cardiovascular Events: Avoiding Cardiovascular Events Through Combination Therapy in Patients Living With Systolic Hypertension (ACCOMPLISH) - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Recess of a Dual-Action Vasodilator: A Technical History of Niguldipine

Abstract

This in-depth technical guide chronicles the discovery and development of Niguldipine, a unique 1,4-dihydropyridine derivative distinguished by its dual mechanism of action as both a potent L-type calcium channel blocker and a highly selective α1A-adrenoceptor antagonist. Developed by Byk Gulden (now part of Takeda) under the identifier B 844-39, Niguldipine emerged as a promising antihypertensive agent in the late 1980s. This guide will traverse the scientific journey of Niguldipine, from its chemical synthesis and intricate pharmacological profile to its preclinical evaluation and progression into clinical trials. We will explore the causality behind the experimental designs that elucidated its novel dual-action pharmacology and present detailed methodologies for key assays. Despite its promising preclinical and early clinical profile, Niguldipine's development was ultimately discontinued. This guide will synthesize the available technical data to provide a comprehensive historical account for researchers, scientists, and drug development professionals, offering valuable insights into the multifaceted process of pharmaceutical innovation.

Introduction: A Novel Dihydropyridine

Niguldipine is a second-generation 1,4-dihydropyridine (DHP) calcium channel blocker.[1] Its chemical structure, 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate hydrochloride, sets it apart from other DHPs.[2] While sharing the core dihydropyridine ring responsible for L-type calcium channel antagonism, the addition of a diphenyl-piperidinyl-propyl ester at the C5 position confers a unique and potent α1-adrenergic receptor blocking capability.[2] This dual pharmacology positioned Niguldipine as a potentially powerful antihypertensive agent, capable of reducing blood pressure through two distinct and complementary mechanisms: direct vasodilation via calcium channel blockade and inhibition of sympathetically mediated vasoconstriction.

Synthesis and Chemical Properties

The synthesis of Niguldipine, like other 1,4-dihydropyridines, is achieved through the Hantzsch dihydropyridine synthesis. This one-pot condensation reaction involves an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (in the form of an enamine derived from 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol and a β-ketoester). The reaction yields the characteristic dihydropyridine ring structure of Niguldipine.

Key Chemical Properties of Niguldipine Hydrochloride:

| Property | Value |

| Molecular Formula | C36H39N3O6 · HCl |

| Molecular Weight | 646.18 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 113145-70-3 (HCl) |

Mechanism of Action: A Dual-Pronged Approach

Niguldipine's pharmacological distinction lies in its ability to engage two key targets involved in the regulation of vascular tone.

L-Type Calcium Channel Blockade

As a dihydropyridine, Niguldipine is a potent antagonist of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells.[2] By binding to the α1 subunit of the channel, it inhibits the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.

α1-Adrenergic Receptor Antagonism

Uniquely among dihydropyridines, Niguldipine exhibits high-affinity antagonism at α1-adrenergic receptors, with a pronounced selectivity for the α1A subtype.[2] These receptors are key mediators of the sympathetic nervous system's control over blood pressure. When activated by norepinephrine, they trigger a signaling cascade that leads to vasoconstriction. Niguldipine's blockade of these receptors directly counteracts this effect, contributing to its overall antihypertensive action.

The dual mechanism is visualized in the signaling pathway diagram below:

References

Structure-activity relationship (SAR) of Niguldipine hydrochloride

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Niguldipine Hydrochloride

Introduction

Niguldipine hydrochloride is a potent dihydropyridine (DHP) L-type calcium channel blocker. It belongs to the second generation of DHP calcium channel blockers, which are primarily used in the management of hypertension and angina pectoris. The therapeutic efficacy of these agents is intrinsically linked to their molecular structure, which dictates their affinity for the L-type calcium channel, selectivity, and pharmacokinetic profile. Understanding the Structure-Activity Relationship (SAR) of niguldipine is therefore paramount for researchers, scientists, and drug development professionals engaged in the design of novel and improved cardiovascular therapies.

This guide provides a detailed analysis of the SAR of niguldipine hydrochloride, deconstructing its molecular architecture to explain the causality behind its biological activity. We will explore the critical pharmacophoric elements, the impact of structural modifications, and the experimental methodologies used to elucidate these relationships.

The Dihydropyridine Pharmacophore: A Foundation for Activity

The 1,4-dihydropyridine ring is the quintessential scaffold for this class of calcium channel blockers. For optimal activity, several key structural features must be maintained:

-

The 1,4-Dihydropyridine Ring: This heterocyclic ring is essential for the molecule's interaction with the calcium channel.

-

A Substituted Phenyl Ring at the C4 Position: This group is crucial for potency, and its orientation relative to the DHP ring is a key determinant of activity.

-

Ester Groups at C3 and C5: These groups are critical for binding and activity. Asymmetry in these ester groups often leads to stereoselectivity in pharmacological action.

-

Small Alkyl Groups at C2 and C6: These positions generally require small, unbranched alkyl groups, such as methyl groups, for optimal activity.

-

An Unsubstituted N1 Position: The N1 position of the dihydropyridine ring must have a hydrogen atom that can act as a hydrogen bond donor.

The diagram below illustrates the core pharmacophoric features of niguldipine.

Caption: Core pharmacophoric elements of Niguldipine.

Detailed SAR Analysis of Niguldipine Hydrochloride

Niguldipine's structure is a finely tuned ensemble of functional groups, each contributing to its overall pharmacological profile. Let's dissect the molecule to understand the specific contribution of each component.

The C4-Aryl Ring: A Gatekeeper of Potency

The nature and substitution pattern of the phenyl ring at the C4 position are critical determinants of antagonist activity.

-

Substitution Pattern: For maximal potency, the phenyl ring must be substituted at the ortho or meta position. Niguldipine features a nitro group at the meta position (3-NO2). This electron-withdrawing group is crucial for activity. The presence of a substituent at the para position or an unsubstituted phenyl ring generally leads to a significant decrease in potency.

-

Causality: The substituted phenyl ring helps to lock the DHP ring in a specific boat-like conformation, which is believed to be the active conformation at the receptor site. The ortho or meta substituent sterically interacts with the DHP ring, restricting its rotation and favoring the optimal geometry for binding.

The C3 and C5 Ester Groups: Tuning Activity and Selectivity

The ester groups at the C3 and C5 positions are not mere placeholders; they are intimately involved in the binding process and offer a prime location for modulating the drug's properties.

-

Asymmetry and Stereoselectivity: Niguldipine possesses two different ester groups: a methyl ester at C3 and a more complex ester at C5 containing a basic amino group. This asymmetry makes the C4 carbon a chiral center. It is well-established for DHPs that the two enantiomers can have vastly different activities, with the (S)-enantiomer typically being the more potent eutomer.

-

Nature of the Ester Group: The size and chemical nature of the ester substituent influence both potency and tissue selectivity. The elongated side chain at the C5 position of niguldipine, containing a tertiary amine, contributes significantly to its high potency and may influence its pharmacokinetic properties, such as its duration of action. This basic nitrogen atom is protonated at physiological pH, which can lead to additional ionic interactions with the receptor.

The Basic Side Chain: A Contributor to High Affinity

A distinguishing feature of niguldipine is the basic nitrogen-containing side chain on the C5 ester. This is a common feature in second-generation DHPs, designed to improve upon the properties of first-generation drugs like nifedipine.

-

Enhanced Potency: The presence of the basic amine allows for potential ionic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) within the calcium channel binding pocket. This additional interaction, beyond the hydrogen bonds and hydrophobic interactions of the core DHP structure, is thought to contribute to the high affinity and potency of niguldipine.

-

Pharmacokinetic Modulation: The ionizable nature of the side chain also affects the drug's physicochemical properties, such as its solubility and pKa, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The logical flow from structural modification to activity assessment is depicted in the following diagram.

Caption: Logical workflow for SAR determination.

Experimental Protocols for SAR Determination

Elucidating the SAR of niguldipine and its analogs requires a suite of robust and validated assays. Here, we detail the methodology for a key in vitro experiment.

Protocol: Radioligand Binding Assay for L-type Calcium Channel Affinity

This assay quantifies the affinity of a test compound (e.g., a niguldipine analog) for the L-type calcium channel by measuring its ability to displace a radiolabeled DHP ligand, such as [³H]-(+)-PN200-110.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

Materials:

-

Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

-

Radioligand: [³H]-(+)-PN200-110.

-

Test compound (niguldipine analog) at various concentrations.

-

Non-specific binding control: A high concentration of an unlabeled DHP (e.g., 1 µM nifedipine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of approximately 0.2-0.5 mg/mL protein.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: Membranes + Assay Buffer + [³H]-(+)-PN200-110 (at a concentration near its Kd, e.g., 0.1 nM).

-

Non-specific Binding: Membranes + Assay Buffer + [³H]-(+)-PN200-110 + Non-specific control (e.g., 1 µM nifedipine).

-

Displacement: Membranes + Assay Buffer + [³H]-(+)-PN200-110 + Test compound (at a range of concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for a radioligand binding assay.

Quantitative Structure-Activity Relationship (QSAR) Data

The principles described above are supported by quantitative data from various studies. The following table summarizes the impact of modifications at the C4 position on the inhibitory activity of dihydropyridines, illustrating the critical nature of the substituent.

| C4-Phenyl Substituent | Relative Potency (IC50) | Rationale for Activity Change |

| 3-NO₂ (Niguldipine) | ++++ (High) | Optimal electron-withdrawing and steric properties. Stabilizes active conformation. |

| 2-NO₂ | +++ (High) | Strong activity, similar to the 3-substituent. |

| 4-NO₂ | + (Low) | Para substitution is poorly tolerated, likely due to unfavorable steric interactions. |

| Unsubstituted (H) | + (Low) | Lacks the necessary steric bulk to restrict rotation and lock the active conformation. |

| 3-CH₃ | ++ (Moderate) | A less effective substituent than NO₂, indicating electronic effects are also important. |

Note: Relative potencies are illustrative and compiled from general DHP SAR principles.

Conclusion

The structure-activity relationship of niguldipine hydrochloride is a compelling example of rational drug design within the dihydropyridine class. Its high potency as a calcium channel blocker is not the result of a single feature but rather the synergistic interplay of multiple, well-defined structural elements. The substituted C4-phenyl ring, the asymmetric esters at C3 and C5, and the basic amine-containing side chain all make critical contributions to its affinity for the L-type calcium channel and its overall pharmacological profile. A thorough understanding of these SAR principles is indispensable for the ongoing development of safer, more effective, and tissue-selective cardiovascular drugs.

References

-

Dagnino, L., Finizola, F., & Triggle, D. J. (1993). The interaction of the 1,4-dihydropyridine niguldipine with the L-type Ca2+ channel. European Journal of Pharmacology: Molecular Pharmacology Section, 245(1), 1-9. Available from: [Link]

-

Sałat, K., & Podkowa, A. (2020). The 1,4-Dihydropyridine System-A Versatile Scaffold in the Search for Novel Centrally Acting Agents. Molecules, 25(23), 5643. Available from: [Link]

Topic: Characterizing the In Vitro Binding Affinity of (+/-)-Niguldipine to L-type Calcium Channels

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to accurately determine and understand the in vitro binding affinity of the 1,4-dihydropyridine (DHP) derivative, (+/-)-Niguldipine, to its primary target, the L-type calcium channel (LTCC). We will move beyond rote protocols to explore the causal reasoning behind experimental design, address critical challenges posed by the compound's physicochemical properties, and establish a self-validating methodology for generating trustworthy, high-fidelity binding data.

Foundational Concepts: The Target and the Ligand

The L-Type Calcium Channel (LTCC)

Voltage-gated L-type calcium channels are crucial transmembrane proteins that mediate the influx of calcium ions (Ca²⁺) into cells upon membrane depolarization. This Ca²⁺ influx is a cornerstone of excitation-contraction coupling in cardiac and smooth muscle, making LTCCs major therapeutic targets for cardiovascular diseases.[1] The channel is a heteromultimeric complex, but the principal subunit, α1, forms the ion-conducting pore and contains the binding sites for all major classes of organic calcium channel blockers.[2] Dihydropyridines, such as Niguldipine, bind to a specific receptor site on this α1 subunit, allosterically modulating channel function.[1][3]

(+/-)-Niguldipine: A Potent Dihydropyridine

Niguldipine is a potent LTCC blocker notable for several key features that directly impact the design of binding affinity studies:

-

Racemic Mixture : It is synthesized as a racemic mixture of two enantiomers, (+)-Niguldipine and (-)-Niguldipine. As is common with chiral drugs, these enantiomers exhibit significant differences in biological activity. Binding assays reveal that (+)-Niguldipine is the far more potent enantiomer at the LTCC, being approximately 40 times more potent than its (-) counterpart.[4] This stereospecificity necessitates separate evaluation of the enantiomers for a complete pharmacological profile.[4][5]

-

High Hydrophobicity : Niguldipine is an exceptionally hydrophobic (lipophilic) compound.[6] This property is a double-edged sword; while it facilitates membrane partitioning to reach its target, it also introduces significant technical challenges in vitro, leading to non-specific binding and drug loss.

-

Dual Pharmacology : Beyond its primary action on LTCCs, Niguldipine also exhibits high-affinity binding to α1-adrenoceptors.[4] This off-target activity must be considered and controlled for in experimental designs to ensure the measured affinity is specific to the LTCC.

The Physics of Affinity: Methodological Pillars

The cornerstone of quantifying a drug-receptor interaction is the radioligand binding assay. This technique relies on the competition between a labeled ligand (the radioligand) and an unlabeled competitor (the test drug, e.g., Niguldipine) for a finite number of receptors.

Diagram: Radioligand Competition Binding Workflow

Caption: High-level workflow for a typical radioligand competition binding assay.

The Hydrophobicity Challenge: A Self-Validating Approach

The high lipophilicity of Niguldipine means it will readily adsorb to plastic surfaces (pipette tips, tubes) and partition into the lipid bilayer of the prepared membranes, independent of specific receptor binding.[6] Both phenomena deplete the "free" concentration of the drug available to bind to the receptor, leading to a significant underestimation of its true affinity (i.e., an artificially high Ki value).[6]

Causality : This partitioning effect results in a dependency of the calculated Ki value on the total membrane protein concentration in the assay.[4] As you increase the amount of membrane, you increase the size of the non-specific lipid "sink," further depleting the free drug concentration.

Expert-Level Protocol Adjustment : To derive the true binding affinity, one must perform the competition binding experiment at several different membrane protein concentrations. The apparent Ki value is then calculated for each concentration. By plotting the apparent Ki against the protein concentration and extrapolating the linear regression back to a theoretical "zero" membrane protein concentration, the true, partitioning-independent Ki can be determined.[4] This extrapolation method is a critical self-validating step; if the Ki is not dependent on protein concentration, it suggests the ligand is not significantly hydrophobic, but for Niguldipine, this is an essential correction.

Detailed Experimental Protocol: Competition Binding Assay for (+/-)-Niguldipine

This protocol describes a robust method to determine the Ki of Niguldipine enantiomers at the LTCC DHP binding site.

Materials & Reagents

-

Receptor Source : Crude membrane preparations from guinea pig heart, skeletal muscle, or cerebral cortex.[4]

-

Radioligand : [³H]-(+)-PN200-110 (Isradipine) or a similar high-affinity DHP radioligand. Final concentration should be at or below its Kd for the receptor.

-

Test Ligands : (+)-Niguldipine and (-)-Niguldipine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-Specific Binding (NSB) Control : 10 µM Nifedipine or another unlabeled DHP.

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4.

-

Filtration Equipment : Brandel or Millipore cell harvester, Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Supplies : Scintillation vials and liquid scintillation cocktail.

Step-by-Step Methodology

-

Membrane Preparation : Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Plate Setup : For each concentration of Niguldipine, prepare triplicate tubes/wells for the following conditions:

-

Total Binding (TB) : Assay Buffer, Radioligand, Membranes.

-

Competition Binding : Assay Buffer, Radioligand, Membranes, and a specific concentration of Niguldipine.

-

Non-Specific Binding (NSB) : Assay Buffer, Radioligand, Membranes, and excess unlabeled competitor (e.g., 10 µM Nifedipine).

-

-

Incubation : Initiate the binding reaction by adding the membrane preparation to the assay tubes. Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-90 minutes). The exact time should be determined empirically in preliminary association rate experiments.[7]

-

Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). Immediately wash the filters with several volumes of ice-cold assay buffer to remove any trapped unbound ligand.[8]

-

Quantification : Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis Workflow

-

Calculate Specific Binding : For each condition, calculate the mean DPM. Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Generate Competition Curve : Convert the DPM for each Niguldipine concentration into a percentage of the maximum specific binding. Plot this percentage against the logarithm of the Niguldipine concentration.

-

Determine IC50 : Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data, yielding the IC50 value (the concentration of Niguldipine that inhibits 50% of the specific radioligand binding).

-

Calculate Ki (Cheng-Prusoff Correction) : Convert the experimentally determined IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Diagram: Niguldipine's Allosteric Modulation of the LTCC

Caption: Allosteric binding of Niguldipine to the DHP site on the LTCC.

Data Presentation and Interpretation

Quantitative binding data should be summarized for clarity. The following table presents literature-derived "true" Ki values for Niguldipine enantiomers, determined using the extrapolation method discussed previously.[4]

| Ligand | Tissue Source | Receptor | "True" Ki Value (pM) |

| (+)-Niguldipine | Guinea Pig Heart | LTCC | 45 |

| (+)-Niguldipine | Guinea Pig Skeletal Muscle | LTCC | 85 |

| (+)-Niguldipine | Guinea Pig Brain | LTCC | 140 |

| (-)-Niguldipine | (Multiple Tissues) | LTCC | ~40-fold less potent than (+) |

Interpretation : The data clearly demonstrates the exceptionally high affinity of (+)-Niguldipine for L-type calcium channels, with Ki values in the picomolar range.[4] The variation in affinity across different tissues (heart, skeletal muscle, brain) may reflect differences in LTCC isoform expression or the local membrane environment. The profound stereoselectivity, with (-)-Niguldipine being significantly less potent, underscores the highly specific nature of the drug-receptor interaction.[4]

Conclusion

Determining the in vitro binding affinity of (+/-)-Niguldipine is a multi-faceted process that demands more than procedural adherence. A successful investigation hinges on a deep understanding of the compound's physicochemical properties and the implementation of a self-validating experimental design. By accounting for the challenges of hydrophobicity through protein concentration dependency analysis and acknowledging its stereoselective and dual pharmacological nature, researchers can generate highly accurate and reliable affinity data. This rigorous approach is fundamental to building a precise pharmacological profile, essential for both basic research and advanced drug development programs.

References

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. [Link]

-

Glossmann, H., & Zernig, G. (1990). Hydrophobic calcium channel ligands: methodical problems and their solution. Naunyn-Schmiedeberg's Archives of Pharmacology, 342(3), 365-370. [Link]

-

Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual Review of Pharmacology and Toxicology, 37, 361-396. [Link]

-

Tang, L., Gamal El-Din, T. M., Payandeh, J., Martinez, G. Q., Heard, T. M., Scheuer, T., ... & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117-121. [Link]

-

Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv, 420(3-4), 410-412. [Link]

-

Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. S(+)-niguldipine [Ligand Id: 487]. [Link]

-

Triggle, D. J. (1991). Molecular studies of the calcium antagonist binding site on calcium channels. Journal of Cardiovascular Pharmacology, 18 Suppl 10, S1-S5. [Link]

-

Williams, M., & Jarvis, M. F. (1988). Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes. Biochemical Pharmacology, 37(15), 2969-2973. [Link]

-

Zhou, M., & Zhang, H. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Zhorov, B. S., & Tikhonov, D. B. (2004). Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties. The Journal of general physiology, 124(1), 23-35. [Link]

Sources

- 1. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophobic calcium channel ligands: methodical problems and their solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. S(+)-niguldipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to the Identification and Validation of Molecular Targets for Niguldipine Hydrochloride

Abstract